molecular formula C9H15NO2 B13076173 Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid

Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid

Cat. No.: B13076173
M. Wt: 169.22 g/mol
InChI Key: VMJPPYUFINHOCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield

Chemical Reactions Analysis

Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors with high selectivity and potency, influencing GABA-related biological activities . The molecular targets and pathways involved include GABA receptors and related enzymes, such as GABA aminotransferase.

Comparison with Similar Compounds

Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid is unique due to its conformational restriction, which enhances its biological activity compared to more flexible GABA analogues. Similar compounds include:

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-4-6-2-1-3-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)

InChI Key

VMJPPYUFINHOCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(NC2C1)C(=O)O

Origin of Product

United States

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